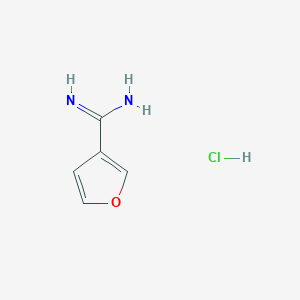
3,5-二氯-2-氰基吡啶
概述
描述
3,5-Dichloro-2-cyanopyridine is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a cyano group attached to the pyridine ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
3,5-Dichloro-2-cyanopyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular and digestive system disorders.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides
作用机制
Target of Action
3,5-Dichloro-2-cyanopyridine, also known as 3,5-dichloropicolinonitrile, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals
Mode of Action
It is known that it can be synthesized in a scalable manner and is used to make pharmaceuticals and agrochemicals .
Biochemical Pathways
The compound is a key intermediate in the synthesis of niacin and niacinamide, which are essential components of the biochemical pathways involved in cellular respiration . It is also used in the synthesis of pesticides and rubber additives .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-2-cyanopyridine’s action would depend on the specific pharmaceutical or agrochemical product in which it is used. For instance, when used in the synthesis of certain pharmaceuticals, the resulting medication may have effects such as treating cardiovascular diseases or neurological conditions .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-2-cyanopyridine can be influenced by various environmental factors. It is generally recommended to store the compound in a sealed container in a dry, room-temperature environment .
生化分析
Biochemical Properties
3,5-Dichloro-2-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 3,5-Dichloro-2-cyanopyridine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 3,5-Dichloro-2-cyanopyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-2-cyanopyridine has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context .
Molecular Mechanism
At the molecular level, 3,5-Dichloro-2-cyanopyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 3,5-Dichloro-2-cyanopyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-2-cyanopyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-2-cyanopyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3,5-Dichloro-2-cyanopyridine has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-2-cyanopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 3,5-Dichloro-2-cyanopyridine can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity .
Metabolic Pathways
3,5-Dichloro-2-cyanopyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized into various intermediates, which may have different biological activities. These metabolic pathways can influence the overall effect of 3,5-Dichloro-2-cyanopyridine on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 3,5-Dichloro-2-cyanopyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3,5-Dichloro-2-cyanopyridine within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3,5-Dichloro-2-cyanopyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3,5-Dichloro-2-cyanopyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-cyanopyridine typically involves the chlorination of 2-cyanopyridine. One common method includes the reaction of 2-cyanopyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of 3,5-Dichloro-2-cyanopyridine often employs continuous flow reactors to ensure efficient and consistent production. The process involves the controlled addition of chlorine gas to a solution of 2-cyanopyridine, followed by purification steps to isolate the desired product. This method allows for large-scale production with high yield and purity .
化学反应分析
Types of Reactions: 3,5-Dichloro-2-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3,5-Dichloro-2-aminopyridine.
Oxidation: 3,5-Dichloro-2-cyanopyridine N-oxide.
相似化合物的比较
3,5-Dichloropyridine: Lacks the cyano group, making it less reactive in certain synthetic applications.
2-Cyano-3,5-difluoropyridine: Contains fluorine atoms instead of chlorine, which can alter its reactivity and biological activity.
3,5-Dichloro-2-aminopyridine:
Uniqueness: 3,5-Dichloro-2-cyanopyridine is unique due to the presence of both chlorine and cyano groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
属性
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85331-33-5 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)



![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
